Ethyl 8-methoxyquinoline-7-carboxylate
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Overview
Description
Ethyl 8-methoxyquinoline-7-carboxylate is a quinoline derivative, which is a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including ethyl 8-methoxyquinoline-7-carboxylate, can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . Another method involves the use of a Co(salophen) cocatalyst, which allows the reaction to proceed efficiently with ambient air at room temperature .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxyquinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by heterogeneous cobalt oxide under mild conditions.
Reduction: Reduction reactions can be facilitated by reagents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for quinoline derivatives.
Common Reagents and Conditions
Oxidation: Cobalt oxide, ambient air, room temperature.
Reduction: Lithium aluminum hydride, room temperature.
Substitution: Various electrophiles and nucleophiles, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce primary alcohols .
Scientific Research Applications
Ethyl 8-methoxyquinoline-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 8-methoxyquinoline-7-carboxylate involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Ethyl 8-methoxyquinoline-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable target for further research and development.
Properties
Molecular Formula |
C13H13NO3 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 8-methoxyquinoline-7-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-6-9-5-4-8-14-11(9)12(10)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
FLVNPGATNSLQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=N2)C=C1)OC |
Origin of Product |
United States |
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